molecular formula C13H12FNO5 B8121056 (2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate

(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate

Cat. No.: B8121056
M. Wt: 281.24 g/mol
InChI Key: RKFDIROSRZYHAD-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group and a 4-(2-fluoroethoxy)benzoate group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate typically involves the reaction of 4-(2-fluoroethoxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2-fluoroethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 4-(2-fluoroethoxy)benzoic acid and N-hydroxysuccinimide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis, with acids such as hydrochloric acid or bases like sodium hydroxide.

    Oxidizing and Reducing Agents: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, 4-(2-fluoroethoxy)benzoic acid, and N-hydroxysuccinimide.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: The compound is used in bioconjugation techniques to link biomolecules such as proteins and peptides.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to targeting molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxysuccinimide (NHS) Esters: These compounds share the N-hydroxysuccinimide group and are commonly used in bioconjugation.

    Fluoroalkyl Benzoates: Compounds with similar fluoroalkyl groups exhibit comparable chemical properties and reactivity.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate is unique due to the combination of the 2,5-dioxopyrrolidin-1-yl group and the 4-(2-fluoroethoxy)benzoate group. This combination imparts distinct chemical properties, making the compound versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO5/c14-7-8-19-10-3-1-9(2-4-10)13(18)20-15-11(16)5-6-12(15)17/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFDIROSRZYHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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